REACTION_CXSMILES
|
[CH:1]1([CH2:6][CH2:7][CH2:8][CH2:9][O:10][Si](C(C)(C)C)(C)C)[CH2:5][CH2:4][CH:3]=[CH:2]1.F>C(#N)C>[OH:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:1]1[CH2:5][CH2:4][CH:3]=[CH:2]1
|
Name
|
3-(5-[(1,1-dimethylethyl)dimethylsiloxy]but-1-yl)cyclopentene
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
[4-(2-cyclopenten-1-yl)butoxy](1,1-dimethylethyl)dimethylsilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)CCCCO[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCC1C=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.36 mol | |
AMOUNT: MASS | 51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |